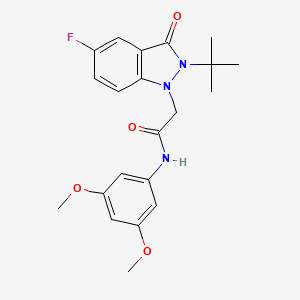
2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H24FN3O4 and its molecular weight is 401.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic organic compound with potential biological activity. Its structure includes an indazole core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C21H24FN3O3
- Molecular Weight : 385.4 g/mol
- CAS Number : 1251552-33-6
Structure Representation
| Component | Description |
|---|---|
| Indazole Core | A bicyclic structure that enhances biological activity |
| tert-butyl Group | Increases lipophilicity and bioavailability |
| Fluoro Group | Potentially enhances binding affinity to biological targets |
| Dimethoxyphenyl Group | May contribute to the compound's pharmacokinetic properties |
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related indazole derivatives have shown:
- Mechanism of Action : Induction of apoptosis in cancer cells through caspase activation.
- Case Study : A derivative showed an EC50 value of 1.0 μM against MDA-MB-231 breast cancer cells, indicating potent cytotoxicity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by its structural features:
- Activity Against Fungi : Indazole derivatives have been tested against various fungal pathogens, showing promising results with MIC values lower than standard antifungal agents like ketoconazole .
- Case Study : A related compound demonstrated significant inhibition against Fusarium oxysporum, with MIC values as low as 6 μg/mL .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the structure influences biological activity:
- Fluorine Substitution : Enhances the interaction with target proteins due to increased electronegativity.
- Methoxy Groups : Improve solubility and potentially enhance interactions with biological macromolecules.
Synthesis and Characterization
The synthetic pathway for this compound involves several steps:
- Formation of the indazole core through cyclization reactions.
- Introduction of tert-butyl and fluoro groups via electrophilic substitution.
- Final acetamide formation through coupling reactions.
Pharmacological Studies
Recent pharmacological evaluations have highlighted:
- In vitro Studies : Showed significant activity in inhibiting cell proliferation in cancer cell lines.
- In vivo Studies : Preliminary animal studies suggest potential for reduced tumor growth rates compared to controls .
Comparative Biological Activity Table
Eigenschaften
IUPAC Name |
2-(2-tert-butyl-5-fluoro-3-oxoindazol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-21(2,3)25-20(27)17-8-13(22)6-7-18(17)24(25)12-19(26)23-14-9-15(28-4)11-16(10-14)29-5/h6-11H,12H2,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJDJNZOSCLNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(N1CC(=O)NC3=CC(=CC(=C3)OC)OC)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














